molecular formula C21H16O8 B600302 4'-Demethyldehydropodophyllotoxin CAS No. 117669-31-5

4'-Demethyldehydropodophyllotoxin

Cat. No. B600302
M. Wt: 396.35
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4’-Demethyldehydropodophyllotoxin is an aryltetralin lignan that can be isolated from the leaves of Podophyllum hexandrum . It exhibits some cytotoxic and antitumor activity .

Scientific Research Applications

  • Inhibition of Cell Cycle and Oncolytic Activity : 4'-Demethyl-epipodophyllotoxin derivatives inhibit the G2 phase of the cell cycle in human lymphoblast cultures, different from other derivatives that cause metaphase arrest, indicating a specific mechanism of action in oncolytic activity against various neoplasms (Misra & Roberts, 1975).

  • Inhibition of Human DNA Topoisomerase II : Derivatives of 4'-O-demethylepipodophyllotoxin have been found to be potent inhibitors of human DNA topoisomerase II, a key enzyme in DNA replication and cell division. This inhibition is linked to the ability to cause cellular protein-linked DNA breakage (Wang et al., 1990).

  • Cytotoxic Constituent in Anticancer Research : 4'-Demethyldeoxypodophyllotoxin has been identified as the sole cytotoxic constituent in extracts from the stem bark of Amanoa oblongifolia, indicating its potential as a natural source for anticancer agents (Fang et al., 1985).

  • Cytotoxicity, Apoptosis Induction, and Mitotic Arrest in Tumor Cells : A study on a novel podophyllotoxin glucoside, 4DPG, which is a derivative of 4'-demethyl-picropodophyllotoxin, demonstrated its efficacy in inhibiting cancer cell proliferation and inducing apoptosis at low concentrations (Qi et al., 2005).

  • Enhanced Pharmacological Profiles of Derivatives : New derivatives of 4'-O-demethyl-4-desoxypodophyllotoxin with substituted anilines have been synthesized and evaluated for improved pharmacological profiles, including enhanced inhibition of DNA topoisomerase II and tumor cell growth in tissue culture (Zhu et al., 1999).

properties

IUPAC Name

5-hydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-6H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O8/c1-25-15-3-9(4-16(26-2)20(15)23)17-10-5-13-14(29-8-28-13)6-11(10)19(22)12-7-27-21(24)18(12)17/h3-6,22-23H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMUNWUDCBRTKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=C3C(=C(C4=CC5=C(C=C42)OCO5)O)COC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Demethyldehydropodophyllotoxin

Citations

For This Compound
10
Citations
KZ Jia, X Zhan, HM Li, S Li, Y Shen, Q Qingsheng… - Process …, 2020 - Elsevier
Biological modification of natural products is an important approach to improve the pharmacological properties. 4′-d-β-Demethylepipodophyllotoxin (4′-d-β-DMEP), a typical natural …
Number of citations: 5 www.sciencedirect.com
M Ashraf, MI Choudhary, MH Kazmi - Phytochemistry, 1995 - Elsevier
Two aryltetralin lignans, 4′-O-demethyldehydropodophyllotoxin and picropodophyllone, which were earlier reported as semi-synthetic products, were isolated from the leaves of …
Number of citations: 54 www.sciencedirect.com
X Yu, Z Che, H Xu - Chemistry–A European Journal, 2017 - Wiley Online Library
Podophyllotoxin and its related aryltetralin cyclolignans belong to a family of important products that exhibit various biological properties (eg, cytotoxic, insecticidal, antifungal, antiviral, …
L Jin, Z Song, F Cai, L Ruan, R Jiang - Molecules, 2022 - mdpi.com
Plants containing podophyllotoxin and its analogues have been used as folk medicines for centuries. The characteristic chemical structures and strong biological activities of this class …
Number of citations: 3 www.mdpi.com
Y Shi, X Wei, Q Yao - Chinese Traditional and Herbal Drugs, 1994 - pesquisa.bvsalud.org
Objective To study the chemical constituents of Dysosma pleiantha. Methods Acidic resins were precipitated by 1% HCl solution, then the constituents were isolated and purified on …
Number of citations: 2 pesquisa.bvsalud.org
SA Beers, Y Imakura, HJ Dai, DH Li… - Journal of Natural …, 1988 - ACS Publications
Several ring C aromatized analogues of podophyllotoxin were synthesized for testing against human DNA topoisomerase II. The results indicate that aromatization of ring C gave rise to …
Number of citations: 60 pubs.acs.org
Y Sun, H Wang, R Han, H Bai, M Li, J Wang, W Feng - Molecules, 2023 - mdpi.com
… as 6′,7′-demethylene-4-demethyldehydropodophyllotoxin, and named dysoslignan C. … 4 to be a demethylation derivative of 4-demethyldehydropodophyllotoxin [12]. The HMBC …
Number of citations: 7 www.mdpi.com
W Liu, D Yin, N Tang, T Zhang, J Wang, D Qin… - Industrial Crops and …, 2021 - Elsevier
… 4′-demethyldehydropodophyllotoxin and picropodophyllotoxone were discovered to have strong inhibitory effect against Epidermophyton floccosum, Curvularia lunata, Nigrospora …
Number of citations: 9 www.sciencedirect.com
Z Yang, P Guo, R Han, D Wu, JM Gao, S Wu - Journal of Chromatography A, 2019 - Elsevier
Counter-current chromatography (CCC) is a unique, liquid-liquid partition chromatography process. Both the mobile and stationary phases are liquids, so no solid support matrix is used…
Number of citations: 17 www.sciencedirect.com
朱培芳, 汪云松, 赵静峰, 张洪彬 - 云南大学学报(自然科学版), 2006 - yndxxb.ynu.edu.cn
: 对产于云南大理和中甸的小檗科Berberdaceae 八角莲属Dysosma (RE) Woodson 八角莲Dysosma versipellis 中鬼臼毒素类化合物进行了研究, 利用反复硅胶柱层析进行分离和纯化, 从中…
Number of citations: 7 www.yndxxb.ynu.edu.cn

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